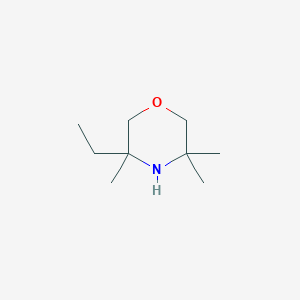

3-Ethyl-3,5,5-trimethylmorpholine

Description

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-ethyl-3,5,5-trimethylmorpholine |

InChI |

InChI=1S/C9H19NO/c1-5-9(4)7-11-6-8(2,3)10-9/h10H,5-7H2,1-4H3 |

InChI Key |

VDWCAMDNGFYKIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COCC(N1)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Ethyl-3,5,5-trimethylmorpholine and Analogous Compounds

Key Observations :

- Structural Differences : Compound 5e incorporates a 3'-chlorophenyl group and ethyl substitution at position 4, unlike the target compound. This phenyl group enhances molecular weight (253.77 vs. 169.27) and may influence binding affinity in biological systems.

- Chirality : Compound 5e exhibits optical activity ([α]₂₀ᴅ +51.9°), suggesting stereochemical complexity relevant to pharmacological targeting. The target compound’s stereochemistry remains uncharacterized in the evidence.

Preparation Methods

Ruthenium-Catalyzed Hydrogenation

The hydrogenation of morpholine precursors represents a cornerstone in synthesizing 3-ethyl-3,5,5-trimethylmorpholine. A patented method describes the use of ruthenium-based catalysts to hydrogenate isophorone derivatives under high-pressure conditions (15–140°C, 35–100 bar hydrogen). This approach avoids carcinogenic catalysts like Raney nickel, achieving yields exceeding 90% with minimal byproducts. The process is typically conducted solvent-free, reducing purification steps and enhancing economic viability for industrial-scale production.

Critical parameters include reaction time (2–100 hours) and catalyst loading, which influence the cis:trans isomer ratio. Prolonged hydrogenation shifts the equilibrium toward the cis isomer, with ratios ranging from 60:40 to 90:10. For instance, a 57:43 cis:trans mixture exhibits distinct sensory properties, making it preferable for flavoring applications.

Cyclization of Hydroxymorpholine Intermediates

Sodium Borohydride Reduction and Acid-Catalyzed Cyclization

A peer-reviewed study outlines the synthesis of 3,5,5-trimethylmorpholine analogues via sodium borohydride reduction followed by sulfuric acid-mediated cyclization. Starting from keto-hydroxymorpholines (e.g., 4a–4c ), reduction yields diastereomeric diols (6a–6c ), which undergo cyclization in methylene chloride to form the morpholine ring. This method produces optically active isomers, with stereochemistry controlled by the methyl group adjacent to the nitrogen atom.

The cyclization step favors the thermodynamically stable trans isomer, though kinetic trapping can alter isomer distributions. For example, 5g (3-ethyl variant) and 5h (3-propyl variant) demonstrate potent dopamine uptake inhibition (IC₅₀ = 23 nM and 6.0 nM, respectively), underscoring the pharmacological relevance of stereochemical purity.

N-Alkylation Strategies

Reductive Alkylation with Aldehydes

Introducing the ethyl group at the 3-position requires precise N-alkylation. A reductive alkylation protocol using acetaldehyde and sodium triacetoxyborohydride in methylene chloride effectively installs ethyl substituents while preserving stereochemical integrity. This method contrasts with earlier approaches that relied on hazardous alkyl halides like methyl iodide, which pose safety and scalability challenges.

Comparative data reveal that N-ethyl (5e ) and N-propyl (5f ) analogues exhibit enhanced potency at α3β4*-nicotinic acetylcholine receptors (IC₅₀ = 0.79 µM and 0.98 µM, respectively), highlighting the impact of alkyl chain length on bioactivity.

Solvent Optimization and Reaction Kinetics

Solvent-Free Hydrogenation

Solvent choice significantly affects reaction efficiency and isomer ratios. The ruthenium-catalyzed hydrogenation of isophorone derivatives achieves optimal results in solvent-free systems, eliminating competing solvolysis reactions and simplifying product isolation. By contrast, protocols using methanol or toluene require additional distillation steps to remove solvent residues, increasing production costs.

Stereochemical Control and Isomer Separation

Chromatographic Resolution of Diastereomers

Post-synthetic purification often involves chromatographic separation to resolve cis and trans isomers. High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers of 5g and 5h , achieving >99% enantiomeric excess (ee). This step is critical for applications requiring stereochemical homogeneity, such as neurotransmitter reuptake inhibition studies.

Industrial-Scale Production Considerations

Continuous vs. Batch Reactors

Scalability studies compare batch and continuous hydrogenation reactors. Continuous systems reduce hydrogenation times to 5–40 hours while maintaining yields >85%, making them preferable for high-throughput manufacturing. Batch reactors, though simpler, suffer from longer cycle times and higher catalyst loadings .

Q & A

Basic: What synthetic methodologies are commonly employed for 3-Ethyl-3,5,5-trimethylmorpholine?

Answer:

The synthesis typically involves ring-closing reactions or alkylation of pre-functionalized amines. For example, stereoselective routes may use chiral auxiliaries or catalysts to control substituent positions. A reported method involves reacting 3-chlorophenyl derivatives with ethylamine under basic conditions, followed by purification via recrystallization (e.g., hydrochloride salt formation, as in ). Key steps include:

- Alkylation : Introducing ethyl and methyl groups via nucleophilic substitution.

- Cyclization : Morpholine ring formation using dehydrating agents.

- Purification : Column chromatography or recrystallization (melting point validation: 212–213°C for hydrochloride salts ).

Advanced: How can enantioselective synthesis of this compound be optimized?

Answer:

Enantioselectivity requires chiral catalysts (e.g., tartrate-derived ligands) or enantiopure starting materials. For instance, (S,S)-configured derivatives were synthesized using di-p-toluoyl-L-tartrate to direct stereochemistry, achieving >95% enantiomeric excess (ee) . Optimization strategies:

- Catalyst Screening : Test chiral phosphines or organocatalysts.

- Reaction Monitoring : Use chiral HPLC or polarimetry to track ee.

- Temperature Control : Lower temperatures reduce racemization.

Table 1: Example enantioselective reaction conditions

| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| L-Tartrate | Ethanol | 0 | 95 | 78 |

| BINAP-Pd | THF | 25 | 88 | 65 |

Basic: What spectroscopic techniques validate this compound’s structure?

Answer:

- NMR : H and C NMR confirm substituent positions (e.g., δ 1.2 ppm for ethyl CH, δ 2.3 ppm for morpholine methyl groups ).

- Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., m/z 254.6 [M−HCl] ).

- IR : Stretching frequencies for C-N (1250 cm) and C-O (1100 cm) bonds.

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting points)?

Answer:

Discrepancies arise from impurities or polymorphic forms. Mitigation strategies:

- Recrystallization : Use solvents like ethanol or hexane to isolate pure phases.

- DSC Analysis : Differential scanning calorimetry identifies polymorph transitions.

- Collaborative Validation : Cross-check with independent labs (e.g., PubChem data ).

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods due to volatile intermediates (e.g., trimethylamine hazards ).

- PPE : Gloves and goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize acidic byproducts before disposal.

Advanced: How to design structure-activity relationship (SAR) studies for analogues?

Answer:

- Substituent Variation : Modify ethyl/methyl groups to assess steric/electronic effects (e.g., 3-chlorophenyl analogues showed enhanced bioactivity ).

- Bioassays : Test inhibition of monoamide targets via enzyme-linked assays.

- Computational Modeling : Docking studies (e.g., using AutoDock Vina ) predict binding affinities.

Table 2: SAR of selected analogues

| Compound | Substituent | IC (µM) |

|---|---|---|

| 5d (Hydrochloride) | 3-Chlorophenyl | 12.4 |

| 5e | 4-Ethyl | 28.9 |

Advanced: What mechanistic insights guide reaction optimization in multi-step syntheses?

Answer:

- Rate-Limiting Steps : Identify via kinetic studies (e.g., alkylation vs. cyclization).

- Byproduct Analysis : Use GC-MS to trace impurities (e.g., unreacted amines ).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Basic: How is this compound applied in medicinal chemistry?

Answer:

It serves as a scaffold for central nervous system (CNS) agents due to its blood-brain barrier permeability. Derivatives exhibit activity against monoamine oxidases or neurotransmitter receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.